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Abstract

1-Ethenylcyclobutene, also known as 1-vinylcyclobutene, is a cyclic olefin with the chemical
formula CeHs. Its structure, featuring a strained four-membered ring conjugated with a vinyl
group, makes it a molecule of significant interest in organic synthesis and material science.
This guide provides a comprehensive overview of the chemical and physical properties of 1-
ethenylcyclobutene, detailed experimental protocols for its synthesis, and an exploration of its
reactivity, particularly in thermal rearrangements and cycloaddition reactions. While direct
biological applications are not extensively documented, the unique structural motifs accessible
from this compound suggest its potential as a versatile building block in the development of
novel therapeutic agents.

Chemical and Physical Properties

Precise experimental determination of the physical properties of 1-ethenylcyclobutene is not
widely available in the literature, likely due to its reactivity and potential for isomerization. Much
of the available data is associated with its saturated analog, ethenylcyclobutane. However,
based on its structure and related compounds, the following properties can be anticipated.

Table 1: Physicochemical Properties of 1-Ethenylcyclobutene
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Property Value Source/Comment
Molecular Formula CeHs [1]
Molecular Weight 80.13 g/mol [1]
CAS Number 58436-36-5 [1]
Canonical SMILES C=CcC1=CcCcC1 [1]
InChikey IFXGRVXPSNHLNW- (1]

UHFFFAOYSA-N

Estimated to be lower than
N ) ethenylcyclobutane (66.8 °C)
Boiling Point ) o [2]
due to increased rigidity and

less efficient packing.

Estimated to be similar to or
Density slightly higher than related

unsaturated hydrocarbons.

Expected to be soluble in
Solubility common organic solvents and

insoluble in water.

Table 2: Spectroscopic Data of 1-Ethenylcyclobutene (Predicted/Typical Ranges)
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Spectroscopic Technique Characteristic Peaks/Signals

Signals corresponding to vinylic protons (& 5.0-

6.5 ppm), allylic protons (5 2.0-2.5 ppm), and
1H NMR cyclobutene ring protons. The olefinic proton on

the cyclobutene ring would likely appear around

0 6.0 ppm.

Signals for sp? hybridized carbons of the vinyl

group and the cyclobutene double bond (& 100-
13C NMR o

150 ppm), and sp? hybridized carbons of the

cyclobutene ring.

C=C stretching vibrations for the vinyl group and
Infrared (IR) Spect the endocyclic double bond (~1640-1680 cm™1),
nfrare ectrosco
P Py and C-H stretching for sp2 and sp3 hybridized

carbons.

Molecular ion peak (M*) at m/z = 80.

Fragmentation patterns would likely involve loss
Mass Spectrometry (MS)

of ethylene or other small unsaturated

fragments.

Synthesis of 1-Ethenylcyclobutene

The synthesis of 1-ethenylcyclobutene can be approached through several synthetic strategies,
primarily involving elimination reactions from appropriately functionalized cyclobutane
precursors or cycloaddition reactions.

Experimental Protocol: Dehydrohalogenation of 1-Halo-
1-ethenylcyclobutane

This method involves the synthesis of a 1-halo-1-ethenylcyclobutane followed by an elimination
reaction to introduce the double bond within the cyclobutane ring.

Step 1: Synthesis of 1-Bromo-1-ethenylcyclobutane
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e Reaction Setup: To a solution of ethenylcyclobutane (1.0 eq) in a suitable solvent such as
dichloromethane or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a
radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq).

o Reaction Conditions: The reaction mixture is typically heated under reflux for several hours
while monitoring the consumption of the starting material by gas chromatography (GC) or
thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the
succinimide byproduct is removed by filtration. The filtrate is then washed with aqueous
sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and the
solvent is removed under reduced pressure.

 Purification: The crude product is purified by fractional distillation or column chromatography
to yield 1-bromo-1-ethenylcyclobutane.

Step 2: Dehydrobromination to 1-Ethenylcyclobutene

o Reaction Setup: The purified 1-bromo-1-ethenylcyclobutane (1.0 eq) is dissolved in a
suitable solvent, such as tetrahydrofuran (THF) or tert-butanol.

e Reaction Conditions: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK)
(1.5 eq) is added portion-wise at O °C. The reaction is then stirred at room temperature or
gently heated to drive the elimination.

o Work-up: The reaction is quenched by the addition of water, and the product is extracted with
a low-boiling-point organic solvent (e.g., pentane). The combined organic layers are washed
with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by
distillation at atmospheric pressure.

 Purification: The resulting 1-ethenylcyclobutene is a volatile compound and should be
handled with care. Further purification, if necessary, can be achieved by careful fractional
distillation.

Workflow for the Synthesis of 1-Ethenylcyclobutene via Dehydrohalogenation
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Synthesis of 1-Ethenylcyclobutene.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-ethenylcyclobutene is dominated by the interplay between the strained
cyclobutene ring and the conjugated vinyl group. This unique structural arrangement makes it a
substrate for a variety of transformations, including thermal rearrangements and cycloaddition
reactions.

Thermal Rearrangements

Substituted cyclobutenes are known to undergo thermally induced electrocyclic ring-opening
reactions to form conjugated dienes. In the case of 1-ethenylcyclobutene, heating is expected
to induce ring-opening to yield 1,3,5-hexatriene. This reaction is governed by the principles of
orbital symmetry, specifically the Woodward-Hoffmann rules, which predict a conrotatory
opening for a 41t-electron system under thermal conditions.
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Thermal Ring-Opening of 1-Ethenylcyclobutene
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Thermal isomerization to 1,3,5-hexatriene.

Cycloaddition Reactions

1-Ethenylcyclobutene can participate in cycloaddition reactions both as a diene (utilizing the
conjugated system) and as a dienophile (at the vinyl group).

As a conjugated diene, 1-ethenylcyclobutene can react with dienophiles in a [4+2]
cycloaddition, also known as the Diels-Alder reaction. This reaction provides a powerful method
for the construction of six-membered rings. The regioselectivity and stereoselectivity of the
reaction will depend on the nature of the dienophile used.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-
ethenylcyclobutene (1.0 eq) and maleic anhydride (1.0 eq) in a suitable solvent like toluene

or xylene.

¢ Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or
GC. The reaction time can vary from a few hours to overnight.

o Work-up: After completion, cool the reaction mixture to room temperature. If the product
precipitates, it can be collected by filtration. Otherwise, the solvent is removed under
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reduced pressure.

 Purification: The resulting adduct can be purified by recrystallization or column

chromatography.

Diels-Alder Reaction Pathway
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Formation of a Diels-Alder adduct.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies detailing the biological activities of 1-
ethenylcyclobutene itself. However, the cyclobutane motif is present in a number of biologically
active natural products and synthetic compounds. The strained four-membered ring can
influence molecular conformation and metabolic stability, properties that are of interest in drug

design.

The synthetic utility of 1-ethenylcyclobutene in constructing complex polycyclic systems
through reactions like the Diels-Alder makes it a valuable starting material for creating libraries
of novel compounds for biological screening. The ability to introduce diverse functionalities
through the choice of dienophile allows for the systematic exploration of structure-activity
relationships. While no direct signaling pathway has been identified for 1-ethenylcyclobutene,
its derivatives could potentially interact with various biological targets, a hypothesis that

warrants further investigation.

Conclusion
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1-Ethenylcyclobutene is a reactive and versatile building block in organic synthesis. Its strained
ring system and conjugated double bonds provide a platform for a variety of chemical
transformations, most notably thermal rearrangements and cycloaddition reactions. While
guantitative data for this specific compound remains sparse and often confused with its
saturated analog, its synthetic potential is clear. Future research into the synthesis,
characterization, and reactivity of 1-ethenylcyclobutene will undoubtedly open new avenues for
the construction of complex molecules with potential applications in materials science and drug
discovery. The development of robust and scalable synthetic routes to this compound is a key
challenge that, if overcome, will enable a more thorough exploration of its chemical and
biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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